molecular formula C18H21NO3 B5868359 N-(2-isopropylphenyl)-3,5-dimethoxybenzamide

N-(2-isopropylphenyl)-3,5-dimethoxybenzamide

Cat. No.: B5868359
M. Wt: 299.4 g/mol
InChI Key: CKHZISCFGUYEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-3,5-dimethoxybenzamide, also known as F13640, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have promising effects in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-3,5-dimethoxybenzamide involves the modulation of various neurotransmitter systems in the brain. This compound has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Moreover, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain and peripheral tissues. Moreover, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-3,5-dimethoxybenzamide has several advantages and limitations for lab experiments. One of the major advantages is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations is its selectivity for the 5-HT2A receptor, which may limit its use in studying other neurotransmitter systems.

Future Directions

There are several future directions for the research on N-(2-isopropylphenyl)-3,5-dimethoxybenzamide. One potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Moreover, further research is needed to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 2-isopropylphenylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(2-isopropylphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. Moreover, it has been found to have a positive effect on cognitive function and memory retention in rats.

Properties

IUPAC Name

3,5-dimethoxy-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12(2)16-7-5-6-8-17(16)19-18(20)13-9-14(21-3)11-15(10-13)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHZISCFGUYEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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